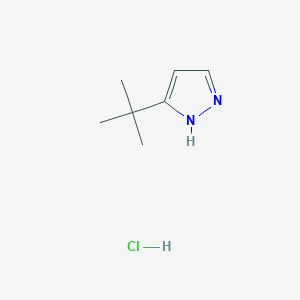

3-T-Butyl-1H-pyrazole, hcl

Descripción

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole heterocycles are five-membered aromatic rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone in various fields of chemical science. In medicinal chemistry, pyrazole derivatives have been integral to the development of a wide array of therapeutic agents, demonstrating activities such as anti-inflammatory, anticancer, and antimicrobial properties. The pyrazole core's ability to act as a scaffold allows for strategic modifications to fine-tune pharmacological profiles. smolecule.com Beyond pharmaceuticals, these heterocycles are pivotal in materials science, where their derivatives are investigated for applications in creating polymers, catalysts, and self-assembled monolayers. vulcanchem.comsmolecule.com Their utility also extends to agrochemicals and as versatile intermediates in organic synthesis. smolecule.comlookchem.com

Unique Structural Attributes and Conformational Dynamics of 3-tert-Butyl-1H-pyrazole and its Derivatives

The defining feature of 3-tert-butyl-1H-pyrazole is the presence of a bulky tert-butyl group at the 3-position of the pyrazole ring. This substituent imparts significant steric hindrance, which profoundly influences the molecule's conformation and intermolecular interactions. vulcanchem.com X-ray crystallography studies on related tert-butyl-substituted pyrazoles have revealed non-planar geometries, where the pyrazole ring can be twisted to minimize van der Waals repulsions. vulcanchem.com This steric bulk can also enhance the metabolic stability of derivative compounds by shielding the pyrazole ring from enzymatic degradation. vulcanchem.com

The conformational dynamics of substituted pyrazoles are a subject of detailed study. For instance, in 3,5-di-tert-butylpyrazole, different conformations of the tert-butyl groups lead to the formation of distinct dimeric structures in the solid state. fu-berlin.de The rotation of the tert-butyl group is a key factor in the interconversion between these conformers. fu-berlin.de Furthermore, the presence of bulky substituents can create rotational barriers, influencing the conformational isomerism of the molecule. nih.gov In solution, tautomeric equilibria are observed, where the proton on the nitrogen atom can migrate between the two nitrogen centers of the pyrazole ring. mdpi.com

Overview of Research Trajectories Involving the 3-tert-Butyl-1H-pyrazole Moiety

The 3-tert-butyl-1H-pyrazole moiety serves as a crucial building block in several areas of research. Its derivatives are actively being investigated for a range of applications, driven by the unique properties conferred by the tert-butyl group.

Medicinal Chemistry:

Anticancer Agents: Derivatives of 3-tert-butyl-1H-pyrazole have shown promise in oncology. For example, certain carbohydrazide (B1668358) derivatives have demonstrated significant cytotoxicity against lung cancer cell lines. The steric bulk of the tert-butyl group can enhance binding to hydrophobic pockets in kinase domains, a key target in cancer therapy. vulcanchem.com

Anti-inflammatory Agents: The anti-inflammatory potential of this scaffold is another active area of research. Derivatives have been synthesized and evaluated for their ability to inhibit inflammatory mediators. smolecule.com

Enzyme Inhibitors: The framework is used to design inhibitors for various enzymes. The tert-butyl group can play a crucial role in the binding affinity and selectivity of these inhibitors.

Antibacterial Agents: Novel dihydropyrazole derivatives incorporating the 3-tert-butyl moiety have been synthesized and shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Materials Science:

Self-Assembled Monolayers (SAMs): The tert-butyl group's ability to minimize non-specific protein adsorption makes its pyrazole derivatives suitable for creating SAMs on surfaces like gold. This has potential applications in the development of biosensors with improved signal-to-noise ratios. vulcanchem.com

Coordination Chemistry and Catalysis: Pyrazole derivatives, including those with tert-butyl substituents, can act as ligands to form complexes with various metal ions. These complexes are studied for their potential catalytic activities. smolecule.com

Nomenclature and Structural Representation of 3-tert-Butyl-1H-pyrazole Hydrochloride

The systematic naming and clear structural representation are fundamental to chemical communication.

Nomenclature: The International Union of Pure and Applied Chemistry (IUPAC) name for the hydrochloride salt of this compound is 3-tert-butyl-1H-pyrazole hydrochloride . bohrium.comchem-space.combldpharm.com

Structural Representation: The structure consists of a pyrazole ring with a tert-butyl group attached to the carbon at position 3. In the hydrochloride salt, a proton is associated with one of the pyrazole nitrogen atoms, and a chloride ion is present to balance the charge.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

5-tert-butyl-1H-pyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.ClH/c1-7(2,3)6-4-5-8-9-6;/h4-5H,1-3H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMHULJGNXVTJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=NN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-62-1 | |

| Record name | 1H-Pyrazole, 3-(1,1-dimethylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Preparative Approaches for 3 Tert Butyl 1h Pyrazole Systems

Established Cyclocondensation Reactions for 3-tert-Butyl-1H-pyrazole Formation

The most fundamental and widely employed method for synthesizing the pyrazole (B372694) ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.com This approach is valued for its straightforwardness and the ready availability of starting materials.

Condensation of tert-Butyl Hydrazine Hydrochloride with 1,3-Dicarbonyl Compounds

A primary route to 3-tert-butyl-1H-pyrazole systems involves the reaction of tert-butyl hydrazine hydrochloride with various 1,3-dicarbonyl compounds. orgsyn.org This reaction is a classic example of Knorr pyrazole synthesis. beilstein-journals.org The use of tert-butylhydrazine (B1221602) hydrochloride is common, and the reaction can be carried out in the presence of a base like sodium hydroxide. orgsyn.org The initial step involves the liberation of the free tert-butylhydrazine, which then acts as a bidentate nucleophile, attacking the two carbonyl carbons of the 1,3-dicarbonyl compound. mdpi.com Subsequent dehydration leads to the formation of the aromatic pyrazole ring.

One notable example is the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine from tert-butylhydrazine hydrochloride and 3-aminocrotononitrile. orgsyn.org This procedure is advantageous as it can be performed in an aqueous medium without the need for organic solvents, offering an environmentally friendly alternative. orgsyn.org

Reaction with β-Ketoesters or Diketones

The reaction of hydrazines with β-ketoesters or diketones is a well-established method for pyrazole synthesis. mdpi.com For instance, the reaction of ethyl-5,5-dimethyl-2,4-dioxohexanoate with hydrazine hydrate (B1144303) can yield 3-t-butyl-1H-pyrazole-5-carboxylic acid ethyl ester. researchgate.net This ester can then be converted to the corresponding carbohydrazide (B1668358). researchgate.net

The reaction of tert-butylhydrazine with acetylacetone (B45752) is another example that leads to the formation of a substituted pyrazole. mdpi.com However, a significant challenge in the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines is the potential formation of a mixture of two regioisomers. mdpi.com

Regiocontrolled Synthesis of Substituted 3-tert-Butyl-1H-pyrazoles

Achieving regiocontrol in the synthesis of substituted pyrazoles is a critical aspect, as the biological activity of the resulting compounds can be highly dependent on the substituent pattern. The formation of isomeric mixtures necessitates tedious and often difficult separation processes. nih.gov

Regioselectivity in Condensation Reactions

The regioselectivity of the condensation reaction between a substituted hydrazine and an unsymmetrical 1,3-dicarbonyl compound is influenced by several factors, including the nature of the substituents on both reactants, the reaction conditions (such as pH and solvent), and the presence of catalysts. mdpi.comacs.org

In the case of tert-butylhydrazine, the bulky tert-butyl group can exert a significant steric influence on the reaction's outcome. For example, in reactions with β-ketoesters, the initial attack of the more nucleophilic nitrogen of tert-butylhydrazine can occur at either the ketone or the ester carbonyl group, leading to different regioisomers.

Research has shown that the nature of the hydrazine (free base vs. hydrochloride salt) can dramatically affect the regioisomeric ratio. acs.org For instance, the reaction of (E)/(Z)-1,1,1-trichloro-4-alkoxy-4-alkyl/aryl/heteroaryl-but-3-en-2-ones with arylhydrazine hydrochlorides preferentially yields the 1,3-regioisomer, while the corresponding free hydrazine leads to the 1,5-regioisomer. acs.org

Strategies for Isomer Control in 1-Substituted-3(5)-tert-Butylpyrazoles

Several strategies have been developed to control the formation of isomers in 1-substituted-3(5)-tert-butylpyrazoles. One approach involves the use of protecting groups. For example, the use of protected phenylhydrazines, such as 1-phenylsemicarbazide, can direct the synthesis towards the 1,3-regioisomers. acs.org

Another strategy is the use of specific starting materials that favor the formation of a single isomer. The use of trichloromethyl enones as starting materials has been shown to provide excellent regiocontrol in the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles. nih.govacs.org The choice between using the hydrochloride salt or the free base of the hydrazine determines the resulting regioisomer. nih.govacs.org

It has also been observed that when using tert-butylhydrazine hydrochloride, an elimination of the N-substituent can occur, leading to the formation of the unsubstituted NH-pyrazole as the major product. nih.gov This is attributed to the initial protonation of the N2 atom, which favors the elimination reaction. nih.gov

Advanced Synthetic Protocols and Reaction Conditions

Beyond the classical Knorr synthesis, advanced protocols have been developed to improve the efficiency, selectivity, and scope of 3-tert-butyl-1H-pyrazole synthesis. One-pot synthesis methods that combine multiple steps into a single reaction vessel have been introduced to enhance efficiency and yield. evitachem.com

The use of catalysts, such as lithium perchlorate, has been shown to be effective in promoting the cyclocondensation reaction. mdpi.com Microwave irradiation has also been employed to accelerate the reaction and, in some cases, improve yields and selectivity under solvent-free conditions. mdpi.com

Furthermore, tandem reactions, such as a cross-coupling/electrocyclization sequence involving enol triflates and diazoacetates, have been developed for the synthesis of polysubstituted pyrazoles. nih.gov Another advanced method is the 1,3-dipolar cycloaddition of nitrile imines with acetylenes, which can be highly regioselective. chim.it

Solvent-Free Approaches to 3,5-Di-tert-Butyl-1H-pyrazole Synthesis

In line with the principles of green chemistry, solvent-free synthesis methods offer significant advantages by minimizing volatile organic compounds. A prominent and efficient modern technique for synthesizing 3,5-di-tert-butyl-1H-pyrazole involves the direct condensation of 2,2,6,6-tetramethyl-3,5-heptanedione with hydrazine hydrate without a solvent. This reaction proceeds through a cyclocondensation mechanism where the carbonyl groups of the diketone react with hydrazine to form the pyrazole ring. This method is noted for its operational simplicity and high yield. researchgate.net

Another solvent-free approach has been utilized to prepare acyl pyrazole derivatives. For instance, the reaction of 3,5-di-tert-butylbenzaldehyde (B94254) with pyrazole in the presence of an oxoammonium nitrate (B79036) as an oxidant at elevated temperatures yields (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone in an 86% isolated yield. mdpi.comresearchgate.net This oxidative amidation is performed without any added base, further enhancing its green credentials. mdpi.comresearchgate.net

A study also reported a solvent-free condensation of the appropriate diketone and hydrazine to produce 3,5-di-tert-butyl-1H-pyrazole, among other substituted pyrazoles, with good to excellent yields. researchgate.net These solvent-free methods not only reduce environmental impact but can also simplify product isolation and purification.

One-Pot Synthetic Procedures for Pyrazole Derivatives Incorporating the tert-Butyl Group

One-pot syntheses are highly valued for their efficiency, as they combine multiple reaction steps into a single process, avoiding the isolation of intermediates. A notable one-pot, two-step synthesis produces 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. This process begins with a solvent-free condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, followed by a reduction step. mdpi.comresearchgate.net The operational ease and short reaction times make this a distinguished methodology. mdpi.comresearchgate.net

Researchers have also developed a one-pot method for synthesizing 1,3,5-triarylpyrazoles by the cyclocondensation of chalcones and arylhydrazines, achieving yields of up to 82%. Furthermore, a one-pot synthesis of 4-alkyl-1,3,5-triarylpyrazoles involves the cyclocondensation of phenyl and 4-methoxyphenylhydrazine with chalcones, followed by alkylation at the C-4 position of the resulting pyrazoline ring. mdpi.com

A versatile one-pot, three-component reaction has been described for the synthesis of C2F5-substituted pyrazoles. This method involves the reaction of C2F5CH2NH2·HCl, NaNO2, and electron-deficient alkynes in a dichloromethane/water system, proceeding without the need for a catalyst and allowing for easy product isolation. beilstein-journals.org

Catalytic Methods for Pyrazole Ring Construction

Catalysis plays a pivotal role in modern organic synthesis, often enabling reactions under milder conditions with enhanced efficiency and selectivity. For the construction of pyrazole rings featuring a tert-butyl group, various catalytic systems have been employed.

Copper-catalyzed reactions have been highlighted, such as a Glaser coupling/annulation method to prepare multi-substituted pyrazoles from alkynes and hydrazines under visible-light mediated conditions, using oxygen as a green oxidant. nih.gov Another example is the use of a nano-ZnO catalyst for the synthesis of 1,3,5-substituted pyrazole derivatives through the condensation of phenylhydrazine (B124118) with ethyl acetoacetate. mdpi.com

Ruthenium(II) has been used to catalyze the oxidative C-N coupling for the intramolecular synthesis of tri- and tetrasubstituted pyrazoles in the presence of oxygen. organic-chemistry.org Rhodium catalysts have been shown to facilitate the addition-cyclization of hydrazines with alkynes to form highly substituted pyrazoles under mild conditions. organic-chemistry.org Additionally, palladium-catalyzed Suzuki-Miyaura coupling can be used for functionalizing the pyrazole ring, although the presence of certain substituents like a nitro group may require protective strategies.

The following table summarizes some of the catalytic methods used in the synthesis of tert-butyl-substituted pyrazoles:

Table 1: Catalytic Methods for Pyrazole Synthesis| Catalyst | Reactants | Product Type | Key Features |

|---|---|---|---|

| Copper | Alkynes, Hydrazines | Multi-substituted pyrazoles | Visible-light mediated, uses O2 as oxidant nih.gov |

| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | 1,3,5-substituted pyrazoles | Environmentally friendly mdpi.com |

| Ruthenium(II) | Hydrazones | Tri- and tetrasubstituted pyrazoles | Intramolecular oxidative C-N coupling organic-chemistry.org |

| Rhodium | Hydrazines, Alkynes | Highly substituted pyrazoles | Mild conditions organic-chemistry.org |

| Palladium | Pyrazole ring, various coupling partners | Functionalized pyrazoles | Suzuki-Miyaura coupling |

Role of Hydrochloric Acid in Reaction Media and Product Isolation

Hydrochloric acid (HCl) is a versatile reagent in the synthesis of pyrazole derivatives, serving multiple functions from catalysis to product isolation. In several synthetic procedures, HCl is used to create an acidic medium that facilitates the cyclization reaction. For instance, the treatment of hydrazones with 30% HCl can afford pyrazole derivatives. nih.gov Similarly, the synthesis of 2-(1,3-/1,3,5-di/tri-substituted-pyrazol-5-yl)chromones involves the cyclization of 1-(2-hydroxyaryl)propane-1,3-diones in the presence of a catalytic amount of hydrochloric acid. nih.gov

HCl is also instrumental in the preparation of starting materials in their hydrochloride salt form, which can influence the regioselectivity of subsequent reactions. A study on the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles found that using arylhydrazine hydrochlorides led to the formation of the 1,3-regioisomer, whereas the free hydrazine base yielded the 1,5-regioisomer. acs.org

Furthermore, hydrochloric acid is used in the workup and isolation stages. For example, in the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, tert-butylhydrazine hydrochloride is used as a starting material. orgsyn.org In another synthesis, concentrated hydrochloric acid is added to the reaction mixture, and after cooling and neutralization, the product is isolated. nih.gov It can also be used in purification steps, such as washing the outlet of a nitrogen line to scrub evolved ammonia. orgsyn.org In some cases, reaction conditions involving aqueous hydrochloric acid can be strong enough to cleave a tert-butyl group from the pyrazole nitrogen. upb.ro

The following table lists the compounds mentioned in this article:

Reactivity and Mechanistic Investigations of 3 Tert Butyl 1h Pyrazole Systems

Oxidative Functionalization Reactions

Oxidative processes offer a powerful avenue for the derivatization of pyrazole (B372694) systems, enabling the formation of new carbon-nitrogen and carbon-oxygen bonds. These reactions often proceed under mild conditions and provide access to a diverse array of functionalized products.

Formation of N-Acyl Pyrazole Derivatives via Oxidative Coupling

The direct coupling of pyrazoles with aldehydes to form N-acyl pyrazole derivatives represents an efficient atom-economical approach. One notable method involves the oxidative functionalization of 3,5-di-tert-butylbenzaldehyde (B94254) with pyrazole. This reaction, mediated by a substoichiometric amount of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium nitrate (B79036), proceeds in the absence of both a solvent and a base, affording the desired N-acyl pyrazole in an 86% isolated yield. acs.orgmdpi.com

Another significant oxidative coupling strategy involves the reaction of 3-tert-butyl-1H-pyrazole with silyl enolethers, mediated by ceric ammonium nitrate (CAN). This method facilitates the formation of α-pyrazole ketones. The reaction of 3-tert-butyl-1H-pyrazole under these conditions yields a single regioisomer, with the carbon-nitrogen bond forming distal to the sterically demanding tert-butyl group, achieving an impressive 87% yield. rsc.org

| Reactants | Oxidant/Mediator | Product | Yield (%) |

|---|---|---|---|

| 3,5-di-tert-butylbenzaldehyde and pyrazole | 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium nitrate | (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone | 86 acs.orgmdpi.com |

| 3-tert-butyl-1H-pyrazole and a silyl enolether | Ceric Ammonium Nitrate (CAN) | α-(3-tert-butyl-1H-pyrazol-1-yl) ketone | 87 rsc.org |

Oxoammonium Salt-Mediated Oxidative Amidation Mechanisms

Oxoammonium salts are highly effective reagents for mediating the oxidative amidation of aldehydes with pyrazoles. The mechanism of these reactions has been a subject of detailed investigation. When using 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate as the oxidant, a super-stoichiometric quantity is often necessary. acs.org This is attributed to a comproportionation reaction between the spent oxidant (a hydroxylammonium salt) and the active oxoammonium salt, which generates the corresponding nitroxide. acs.org Consequently, a sacrificial equivalent of the oxoammonium salt is consumed to drive the oxidation to completion. acs.org

More recent studies have explored the use of substoichiometric quantities of alternative oxoammonium salts, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium nitrate, to improve the efficiency of the process. acs.orgmdpi.com Computational studies have provided deeper insight into the reaction mechanism, suggesting a surprising pathway that involves the ring-opening of the oxoammonium cation. rsc.org This ring-opened species acts as a masked tertiary carbocation, which is proposed to be the key intermediate that triggers the subsequent reactions. rsc.org

Laccase-Catalyzed Oxidation Processes Involving 3-tert-Butyl-1H-pyrazol-5(4H)-one

Laccases are multi-copper-containing enzymes that catalyze the oxidation of a wide range of phenolic and other substrates, making them attractive for green chemistry applications. rsc.orgacs.org In the context of pyrazole chemistry, laccase has been employed in the bio-oxidation of catechol, which, in the presence of 3-tert-butyl-1H-pyrazol-5(4H)-one, leads to the formation of biaryl compounds in a remarkable 98% isolated yield. researchgate.net

The catalytic cycle of laccase involves the single-electron oxidation of the substrate, with the concomitant reduction of molecular oxygen to water. rsc.orgacs.org The efficiency of laccase-catalyzed oxidations can often be enhanced by the use of mediators, which act as electron shuttles between the enzyme and the substrate. mdpi.comnih.gov The mechanism of laccase-catalyzed oxidation of triclosan, for example, has been shown to proceed via the formation of oligomers through a free-radical-mediated coupling reaction in the absence of a mediator. researchgate.net

Substitution Reactions of the Pyrazole Nucleus

The pyrazole ring is amenable to substitution reactions at both the nitrogen and carbon atoms, allowing for the introduction of a variety of functional groups and the construction of more complex molecular architectures.

Functionalization at the Pyrazole Nitrogen (N-H Group)

The N-H group of the pyrazole ring provides a convenient handle for functionalization. A notable example is the one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. mit.edu This process begins with a solvent-free condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde to form an N-(5-pyrazolyl)imine intermediate. mit.edu This is followed by an in-situ reduction with sodium borohydride (B1222165) in methanol to afford the final product in good yield. mit.edu This methodology highlights the utility of the pyrazole nitrogen in constructing more elaborate molecular frameworks.

Cyanation at the Pyrazole Ring

The introduction of a cyano group onto the pyrazole ring is a valuable transformation, as the nitrile functionality can be readily converted into other useful groups. Palladium-catalyzed cyanation of heteroaryl halides has emerged as a powerful tool for this purpose. researchgate.netiucr.org While direct C-H cyanation of pyrazoles is an area of ongoing research, the synthesis of cyanated pyrazoles has been successfully achieved through other routes.

A new pyrazole ligand, 3-tert-butyl-4-cyano pyrazole, has been synthesized, demonstrating the feasibility of introducing a cyano group at the 4-position of the 3-tert-butyl-1H-pyrazole ring. mit.edu Furthermore, the synthesis of 3,5-di-tert-butyl-1H-pyrazole-4-carbonitrile has been reported. This was achieved by reacting 4-cyano-2,2,6,6-tetramethyl-3,5-heptanedione with hydrazine (B178648) monohydrate.

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| - | - | 3-tert-butyl-4-cyano pyrazole | mit.edu |

| 4-cyano-2,2,6,6-tetramethyl-3,5-heptanedione | Hydrazine monohydrate | 3,5-di-tert-butyl-1H-pyrazole-4-carbonitrile |

Influence of Steric Hindrance from tert-Butyl Groups on Reaction Rates

The tert-butyl group, characterized by its significant steric bulk, exerts a profound influence on the reactivity of the 3-tert-butyl-1H-pyrazole molecule. This steric hindrance arises from the three methyl groups bonded to a central carbon, creating a bulky, umbrella-like shape that can physically obstruct or shield adjacent reactive sites on the pyrazole ring. The primary positions affected are the neighboring nitrogen atom (N-2) and the carbon atom at the 4-position.

The steric bulk of the tert-butyl group can lead to a decrease in reaction rates for processes that require a reagent to approach or bond with these sterically crowded positions. For instance, in reactions such as N-alkylation or electrophilic substitution at the C-4 position, the activation energy is likely to be higher compared to a less hindered pyrazole, like 3-methyl-1H-pyrazole, due to non-bonded steric repulsions in the transition state.

Crystallographic studies of related compounds, such as 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, provide quantitative evidence of this steric influence. In this molecule, the pyrazole and phenyl rings are not coplanar; instead, they form a significant dihedral angle of 50.61 (6)°. nih.govresearchgate.net This twisting is a direct consequence of the steric repulsion between the tert-butyl group at C-3 and the substituent at the N-1 position, forcing the rings out of planarity to minimize steric strain. nih.govresearchgate.net This structural distortion underscores the substantial spatial volume occupied by the tert-butyl group and its impact on molecular conformation, which in turn governs reactivity. Pyrazoles featuring bulky substituents at the 3- and 5-positions have also been observed to form cyclic, hydrogen-bonded tetramers in the solid state, a packing arrangement influenced by steric factors. mdpi.comnih.gov

While specific kinetic data quantifying the precise effect on reaction rates for 3-tert-butyl-1H-pyrazole were not found, the principle of sterics dictates that the bulky group will generally disfavor reactions where the transition state involves significant crowding at the 2-, 3-, or 4-positions of the pyrazole ring.

Cyclocondensation and Heterocyclic Annulation Reactions

3-tert-Butyl-1H-pyrazole and its derivatives are valuable building blocks in the synthesis of more complex fused heterocyclic systems through cyclocondensation and annulation reactions. These reactions construct new rings onto the pyrazole core, leading to molecules with diverse chemical and pharmacological properties.

Pyrazolo[1,5-a]pyrimidines are bicyclic heteroaromatic compounds synthesized by the reaction of 5-aminopyrazole derivatives with β-dicarbonyl compounds or their synthetic equivalents. researchgate.net While 3-tert-butyl-1H-pyrazole itself is not the direct precursor, its 5-amino derivative, 5-amino-3-tert-butyl-1H-pyrazole, serves as a key intermediate for this transformation. The reaction proceeds via an initial condensation between the 5-amino group of the pyrazole and one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to yield the fused pyrazolo[1,5-a]pyrimidine ring system. researchgate.net The reaction is versatile, allowing for a variety of substituents on the final product, depending on the starting materials. researchgate.netmdpi.comd-nb.info

| Pyrazole Precursor | 1,3-Dicarbonyl Compound | Resulting Product Type | Reference |

|---|---|---|---|

| 5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles | Pentane-2,4-dione | 5,7-Dimethyl-2-(arylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | researchgate.net |

| Ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylate | Ethyl acetoacetate | Ethyl 5-methyl-7-oxo-2-(arylamino)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate | researchgate.net |

| 3-Amino-1H-pyrazole-4-carbonitriles | Nonsymmetrical dielectrophiles | Substituted pyrazolo[1,5-a]pyrimidines | mdpi.com |

Triarylpyrazoles are typically synthesized through the construction of the pyrazole ring itself, rather than by the arylation of a pre-existing pyrazole. A common method is the Paal-Knorr synthesis, which involves the condensation of a 1,3-diketone with a hydrazine derivative. nih.gov For the synthesis of a triarylpyrazole bearing a tert-butyl group, a potential route would involve the reaction of a 1,3-diaryl-β-diketone with a suitable hydrazine, where one of the aryl groups could be introduced via the diketone or the hydrazine. For example, the reaction of a 1,3-diaryl-propane-1,3-dione with phenylhydrazine (B124118) yields 1,3,5-triaryl-1H-pyrazoles. nih.gov

The synthesis of complex fused systems like chromeno[2,3-c]pyrazol-4(1H)-ones from pyrazole precursors has been achieved through several innovative methods. These reactions create a tetracyclic structure by building a chromenone ring fused to the pyrazole core.

One modern approach involves a metal-free, tert-butyl hydroperoxide (TBHP)-promoted intramolecular cross-dehydrogenative coupling (CDC) reaction. nih.gov Starting from 5-(aryloxy)-1H-pyrazole-4-carbaldehydes, this method facilitates the formation of a C-C bond between the aldehydic carbon and a carbon on the adjacent aryloxy ring, leading to the fused product in good yields (79-85%). The reaction is believed to proceed through a free radical mechanism. nih.gov

Another efficient and environmentally friendly strategy is the catalyst-free, multicomponent synthesis in magnetized distilled water. scielo.org.za This method involves the reaction of an aromatic aldehyde, dimedone, and a pyrazolone (such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) at 80 °C. The process is notable for its high yields (85-93%), operational simplicity, and adherence to the principles of green chemistry. scielo.org.za

| Method | Pyrazole Precursor | Key Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Intramolecular CDC | 5-(Aryloxy)-1H-pyrazole-4-carbaldehydes | TBHP, Ionic Liquid | Aqueous Media | 79-85% | nih.gov |

| Multicomponent Reaction | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Aromatic aldehyde, Dimedone | Magnetized Distilled Water, 80 °C | 85-93% | scielo.org.za |

Redox Chemistry and Transformations

The redox chemistry of the pyrazole ring is characterized by its aromatic stability, which generally makes both reduction and oxidation challenging. However, under specific conditions and with appropriate derivatization, redox transformations can be achieved.

The pyrazole ring is an aromatic heterocycle and, as such, is generally resistant to chemical reduction. Breaking the aromaticity requires overcoming a significant energy barrier, and consequently, the reduction of the endocyclic C=C double bond to form a pyrazoline is not a facile transformation. Standard reducing agents often fail to affect the pyrazole core under mild conditions. While catalytic hydrogenation at high pressure and temperature could potentially reduce the ring, specific literature detailing the successful reduction of 3-tert-butyl-1H-pyrazole to its corresponding pyrazoline derivative was not found.

It is more common to find examples where substituents on the pyrazole ring are reduced. For instance, the reduction of an imine functional group attached to the pyrazole ring using sodium borohydride has been reported. mdpi.comresearchgate.net This reaction selectively reduces the C=N double bond of the substituent without affecting the aromatic pyrazole core.

The oxidation of N-heterocycles can lead to the formation of N-oxides, which are valuable intermediates with altered reactivity patterns. For pyrazoles, N-oxidation typically occurs at the N-2 position of an N-1 substituted pyrazole. A general method for this transformation is the reaction with peroxy acids, such as peroxyacetic acid or meta-chloroperoxybenzoic acid (m-CPBA). actachemscand.org

The introduction of an N-oxide functionality significantly changes the electronic properties of the pyrazole ring. The N-oxide group acts as an electron-withdrawing group via induction but can also be an electron-donating group through resonance. This modification alters the regioselectivity of subsequent reactions. For example, the formation of a 2-oxide on a 1-substituted pyrazole activates the C-3 and C-5 positions towards electrophilic attack. actachemscand.org Studies on 2-benzylpyrazole 1-oxide demonstrate that electrophilic substitution reactions like bromination, chlorination, and nitration occur selectively at the C-3 position, whereas the parent 1-benzylpyrazole is typically attacked at the C-4 position. actachemscand.org This altered reactivity makes pyrazole N-oxides useful synthetic intermediates for accessing substitution patterns that are difficult to achieve with the parent pyrazole.

Deprotection Strategies Involving the tert-Butyl Moiety

The tert-butyl group is a common substituent in organic chemistry, valued for its steric bulk and electronic properties. In the context of heterocyclic compounds like pyrazole, its role can be either as a permanent part of the molecular scaffold or as a protecting group. The stability of the bond connecting the tert-butyl group to the pyrazole ring is highly dependent on its point of attachment—specifically, whether it is bonded to a nitrogen atom or a carbon atom.

The removal of a tert-butyl group from the C3 position of the pyrazole ring via acid-mediated methods is not a standard or feasible deprotection strategy. The carbon-carbon bond between the aromatic pyrazole ring and the quaternary carbon of the tert-butyl group is exceptionally stable and resistant to cleavage under typical acidic conditions. Synthetic procedures for various 3-tert-butyl-1H-pyrazole derivatives often employ strong acids, such as concentrated hydrochloric acid, during synthesis or workup, with the C3-tert-butyl group remaining intact. This stability indicates that it is not a labile protecting group but a robust substituent.

In stark contrast, when a tert-butyl group is attached to a nitrogen atom of the pyrazole ring (forming an N-tert-butyl pyrazole), it becomes susceptible to acid-catalyzed removal. This process is a well-documented deprotection method. The cleavage occurs because the nitrogen atom can be protonated, facilitating the departure of the stable tert-butyl carbocation. Various acidic conditions have been shown to efficiently remove the N-tert-butyl group, a reaction that proceeds via elimination of isobutylene. orgsyn.org

A comparative summary of acids used for the deprotection of N-tert-butyl pyrazoles is presented below, highlighting a strategy that is not applicable to C3-tert-butyl pyrazoles. orgsyn.org

| Acid Reagent | Solvent | Temperature | Efficacy |

| Trifluoroacetic Acid (TFA) | Water | 95 °C | Effective; chosen for its convenience and volatility. |

| Hydrochloric Acid (HCl) | Water | Not specified | Competent for group removal. |

| Sulfuric Acid (H₂SO₄) | Water | Not specified | Competent for group removal. |

| Formic Acid | Formic Acid | Hot | Effective. |

This table illustrates conditions for the removal of a tert-butyl group from a pyrazole nitrogen , a reaction not observed for the C3-tert-butyl group under similar conditions. orgsyn.org

The significant difference in stability underscores the distinct chemical nature of N-alkyl versus C-alkyl bonds in heterocyclic systems. The C3-tert-butyl group should be considered a permanent structural feature rather than a removable protecting group in the context of acid-mediated reactions.

Comparative Reactivity Studies with Pyrazole Analogues

Electronic Effects: The tert-butyl group is an electron-donating group through induction (+I effect). This effect increases the electron density on the pyrazole ring compared to an unsubstituted pyrazole. This heightened electron density generally increases the basicity of the pyridine-like nitrogen atom (N2). nih.gov Compared to a methyl group, a tert-butyl group is a slightly stronger electron-donating group, which could be expected to result in a marginal increase in basicity. This increased electron density also activates the C4 position for electrophilic substitution. For instance, studies on 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine show a high electron density at the C4 carbon atom. mdpi.com

Steric Effects: The most profound influence of the 3-tert-butyl group is its steric hindrance. The significant bulk of the tert-butyl moiety sterically encumbers the adjacent N1 position. This has a controlling effect on the regioselectivity of N-alkylation reactions on unsymmetrical pyrazoles. mdpi.com When 3-substituted pyrazoles are subjected to alkylation, the reaction can occur at either N1 or N2. For 3-methyl-1H-pyrazole, alkylation often yields a mixture of 1,3- and 1,5-disubstituted products. However, for 3-tert-butyl-1H-pyrazole, the steric bulk strongly disfavors substitution at the N1 position, leading to a higher yield of the 1,5-disubstituted isomer. mdpi.comnih.gov

The following table compares the expected outcomes of N-alkylation for pyrazoles with different C3 substituents, demonstrating the impact of steric bulk.

| C3-Substituent | Steric Hindrance at N1 | Expected Major N-Alkylation Product | Rationale |

| Hydrogen (Unsubstituted) | Low | Mixture of isomers (if C4/C5 substituted) | Low steric influence. mdpi.com |

| Methyl | Moderate | Mixture, often favoring the less hindered N | Moderate steric influence allows for mixture of products. nih.gov |

| tert-Butyl | High | 1,5-isomer (substitution at N2) | High steric bulk directs electrophiles to the distal nitrogen. mdpi.comsemanticscholar.org |

This steric effect also plays a role in the synthesis of the pyrazole ring itself. The use of precursors with bulky β-substituents, like a tert-butyl group, can lead to a decrease in reaction reactivity and a drop in regioselectivity during cyclocondensation reactions. nih.gov

Coordination Chemistry and Ligand Applications of 3 Tert Butyl 1h Pyrazole

Ligand Properties of 3-tert-Butyl-1H-pyrazole

Pyrazole (B372694) and its derivatives are well-established as effective chelating agents for transition metals. researchgate.netresearchgate.net The pyrazole ring contains two nitrogen atoms in adjacent positions; the pyridine-type nitrogen (at position 2) is the primary site for coordination to a metal center. The presence of the bulky tert-butyl group at the 3-position of the pyrazole ring introduces significant steric hindrance. This steric bulk can influence the coordination geometry of the resulting metal complex and can be strategically used to create a specific coordination environment around the metal ion. core.ac.ukug.edu.gh

While a single 3-tert-butyl-1H-pyrazole molecule typically acts as a monodentate ligand, it is a crucial building block for constructing polydentate chelating ligands. For example, it can be incorporated into tris(pyrazolyl)borate, or "scorpionate," ligands. nih.gov In these systems, three pyrazolyl groups are attached to a central boron atom, creating a tridentate ligand that can form a stable, encapsulating coordination environment around a metal ion. The tert-butyl substituents on the pyrazole rings of these scorpionate ligands play a critical role in controlling the steric environment of the metal center. nih.gov

Metal Complex Formation and Characterization

The reaction of 3-tert-butyl-1H-pyrazole and its derivatives with transition metal salts leads to the formation of a diverse range of coordination complexes. nih.gov The synthesis and characterization of these complexes provide insight into their structural and electronic properties.

Cobalt(II) complexes featuring pyrazole-derived ligands have been synthesized and structurally characterized. researchgate.netmdpi.com A notable example involves the synthesis of a dichloridobis(3,5-di-tert-butyl-1H-pyrazole-κN²)cobalt(II) complex. core.ac.uk In this synthesis, the pyrazole derivative acts as a monodentate ligand, coordinating to the cobalt(II) center through one of its nitrogen atoms. The resulting complex exhibits a distorted tetrahedral geometry around the cobalt atom. core.ac.uk The synthesis of such complexes is often achieved through straightforward reactions between the appropriate pyrazole ligand and a cobalt(II) salt, such as cobalt(II) chloride, in a suitable solvent. core.ac.ukmdpi.com

X-ray crystallography is a powerful tool for elucidating the precise three-dimensional structure of metal-pyrazole complexes. In the case of dichloridobis(3,5-di-tert-butyl-1H-pyrazole-κN²)cobalt(II), the crystal structure reveals a distorted tetrahedral coordination geometry. core.ac.uk

A particularly interesting structural feature of this complex is the presence of intramolecular hydrogen bonds. core.ac.ukug.edu.ghnih.gov These hydrogen bonds form between the N-H proton of the pyrazole ligands and the adjacent chloride ligands. core.ac.ukresearchgate.net This hydrogen-bonding motif is relatively uncommon and is a direct consequence of the steric bulk of the tert-butyl groups. core.ac.ukug.edu.gh The large tert-butyl substituents effectively shield the central cobalt atom, forcing the ligands into a conformation that facilitates the formation of these intramolecular interactions. core.ac.uk This steric influence is also reflected in the bond angles around the cobalt center; for instance, the N—Co—N angle is significantly larger than in related complexes with less bulky pyrazole ligands. core.ac.uk

| Parameter | Value |

| Bond Distances (Å) | |

| Co1—Cl1 | 2.2386 (5) |

| Co1—Cl2 | 2.2415 (5) |

| Co1—N1 | 2.0235 (14) |

| Co1—N3 | 2.0245 (14) |

| Bond Angles (°) | |

| N1—Co1—N3 | 104.98 (6) |

| N1—Co1—Cl1 | 110.13 (4) |

| N3—Co1—Cl1 | 109.91 (4) |

| N1—Co1—Cl2 | 109.98 (4) |

| N3—Co1—Cl2 | 109.28 (4) |

| Cl1—Co1—Cl2 | 112.51 (2) |

Data extracted from a study on dichloridobis(3,5-di-tert-butyl-1H-pyrazole-κN²)cobalt(II). core.ac.uk

Catalytic Applications of Pyrazole-Derived Ligands

The unique steric and electronic properties of ligands derived from 3-tert-butyl-1H-pyrazole make them highly effective in various catalytic applications, particularly in the realm of cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. umich.eduresearchgate.net The efficiency of these catalytic systems is heavily dependent on the nature of the ligand coordinated to the palladium center. nih.govnih.gov Pyrazole-based ligands, particularly those incorporating phosphine (B1218219) moieties, have emerged as a promising class of ligands for these reactions. umich.eduresearchgate.net

A pyrazole-tethered phosphine ligand, for example, has been shown to be effective in palladium-catalyzed Suzuki coupling reactions between aryl halides and phenylboronic acids. umich.eduresearchgate.net The combination of a palladium precursor, such as Pd₂(dba)₃, with a pyrazole-phosphine ligand creates a highly active catalyst. researchgate.net The design of these P,N-ligands allows for the tuning of both steric and electronic properties. The bulky tert-butyl group on the pyrazole ring can be used to modulate the steric environment around the palladium center, which can be crucial for optimizing catalytic activity. researchgate.net The use of these pyrazole-derived ligands can lead to high yields of the desired cross-coupled products under relatively mild reaction conditions. umich.edu Furthermore, the same catalytic system has demonstrated efficacy in C-N bond-forming amination reactions. researchgate.net The presence of both a "soft" phosphine donor and a "hard" nitrogen donor from the pyrazole ring in a single ligand provides a unique coordination environment that can stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. umich.edu

| Entry | Aryl Halide (ArX) | Amine | Product | Yield (%) |

| 1 | 4-Bromoanisole | Piperidine | 4-Piperidinoanisole | 80 |

| 2 | 4-Bromoanisole | Morpholine | 4-Morpholinoanisole | 82 |

| 3 | 4-Bromoanisole | Di-n-butylamine | 4-(Di-n-butylamino)anisole | 20 |

| 4 | Bromobenzene | Piperidine | 1-Phenylpiperidine | 79 |

| 5 | Bromobenzene | Di-n-butylamine | N,N-Dibutylaniline | 41 |

| 6 | 4-Bromotoluene | Aniline | 4-Methyl-N-phenylaniline | 83 |

Table adapted from a study on amination reactions using a palladium catalyst with a pyrazole-tethered phosphine ligand. researchgate.net

Role of Steric Protection by tert-Butyl Groups in Metal Centers

The steric bulk of the tert-butyl group can also dictate the coordination mode of the pyrazole ligand itself. In some instances, it can lead to unusual coordination behaviors. For example, a copper(II) complex has been reported where a 3-tert-butyl-1H-pyrazole ligand bridges two copper ions in an uncommon κ¹,μ-coordination mode. nih.gov This demonstrates how steric pressure can force ligands to adopt less conventional binding arrangements.

Moreover, the protective sheath offered by the tert-butyl groups can stabilize reactive metal centers and influence their reactivity. This steric protection can prevent unwanted side reactions, such as dimerization or polymerization, and can create a specific pocket around the metal center that modulates its catalytic activity. The controlled environment created by these bulky substituents is a key feature in the design of catalysts for specific chemical transformations. uj.ac.za

The interplay between the steric demands of the tert-butyl group and the electronic properties of the metal center can lead to the formation of complexes with specific geometries. For example, in a series of palladium complexes with 3-tert-butylpyrazolate as a bridging ligand, the orientation of the substituent groups gives rise to head-to-tail and head-to-head linkage isomers. nih.gov This isomerism is a direct consequence of the steric interactions between the bulky tert-butyl groups on adjacent pyrazolate rings.

A summary of representative metal complexes featuring the 3-tert-butyl-1H-pyrazole ligand and its derivatives is presented in the table below, highlighting the influence of the tert-butyl group on their structure.

| Complex | Metal Center | Coordination Geometry | Key Structural Feature |

| [Cu(HpztBu)3Cl2] | Cu(II) | Trigonal-bipyramidal | The scorpionate ligand hydrolyzes, and three neutral 3-tert-butylpyrazole molecules coordinate to the copper center. nih.gov |

| [Zn(TptBu)Cl] | Zn(II) | Tetrahedral | The scorpionate ligand maintains its identity, coordinating to the zinc center. nih.gov |

| [Pd2Ag2(μ-3-tBupz)6] | Pd(I), Ag(I) | - | Existence of head-to-tail and head-to-head isomers due to the orientation of the tert-butyl groups. nih.gov |

| [[Cu3(HpztBu)6(μ3-X)(μ3-OH)3]2Cu]X6 (X = Cl, Br, NO3) | Cu(II) | Double-cubane | A complex heptanuclear copper(II) core is formed. nih.gov |

Precursors for Scorpionate Ligands

3-tert-Butyl-1H-pyrazole is a fundamental precursor in the synthesis of a class of tripodal ligands known as scorpionates, specifically the hydrotris(pyrazolyl)borates (Tp). wikipedia.org These ligands are renowned for their ability to bind to a metal center in a facial, tridentate manner, mimicking the grasping action of a scorpion's pincers. wikipedia.orgunipr.it The synthesis of these ligands typically involves the reaction of 3-tert-butyl-1H-pyrazole with an alkali metal borohydride (B1222165), such as potassium borohydride (KBH₄). nih.gov

The presence of the bulky tert-butyl group on the pyrazole ring leads to the formation of sterically hindered scorpionate ligands, such as hydrotris(3-tert-butyl-pyrazolyl)borate (TptBu). nih.gov These bulky ligands have proven invaluable in coordination chemistry, as they can stabilize unusual coordination numbers and geometries, and can be used to model the active sites of metalloenzymes. wikipedia.org The steric bulk of the TptBu ligand can also influence the reactivity of the coordinated metal center, for example, by creating a protected environment for catalysis.

The synthesis of scorpionate ligands from 3-tert-butyl-1H-pyrazole can be tailored to produce a variety of derivatives. For instance, by controlling the stoichiometry of the reactants, it is possible to synthesize bis(pyrazolyl)borate (Bp) and tetrakis(pyrazolyl)borate (Tkp) ligands. nih.gov Furthermore, the introduction of other substituents onto the pyrazole ring, in addition to the tert-butyl group, allows for the fine-tuning of the electronic and steric properties of the resulting scorpionate ligand. nih.gov This modularity makes 3-tert-butyl-1H-pyrazole a versatile precursor for a wide range of scorpionate ligands with tailored properties.

The reaction of potassium hydrotris(3-tert-butyl-pyrazolyl)borate (KTptBu) with metal salts can sometimes lead to the degradation of the scorpionate ligand and the formation of complexes with neutral 3-tert-butylpyrazole. nih.govresearchgate.net This highlights the influence of the metal center's acidity and the steric crowding around the boron center on the stability of the scorpionate ligand. researchgate.net

The table below summarizes the synthesis of various scorpionate ligands derived from 3-tert-butyl-1H-pyrazole.

| Scorpionate Ligand | Precursors | Key Reaction Condition |

| Potassium hydrotris(3-tert-butyl-pyrazolyl)borate (KTptBu) | 3-tert-Butyl-1H-pyrazole, KBH₄ | - |

| Thallium(I) hydrotris(3-tert-butyl-pyrazolyl)borate (TlTptBu) | 3-tert-Butyl-1H-pyrazole, TlNO₃, NaBH₄ | - |

| Thallium(I) bis(3-tert-butylpyrazolyl)borate (TlBptBu) | 3-tert-Butyl-1H-pyrazole, BH₂Cl·SMe₂ | Optimized reaction conditions with adjusted stoichiometry. nih.gov |

| Thallium(I) tetrakis(3-tert-butylpyrazolyl)borate (TlTkptBu) | 3-tert-Butyl-1H-pyrazole, BCl₃·SMe₂ | Increased pyrazole and base amounts to ensure complete conversion. nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography of 3-tert-Butyl-1H-pyrazole Derivatives

Determination of Solid-State Molecular Structures

The solid-state structure is anticipated to be a crystalline solid. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside mass spectrometry, are crucial in confirming the molecular structure.

Table 1: Spectroscopic Data for a Related Compound: (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone mdpi.com

| Technique | Observed Signals |

| ¹H-NMR (400 MHz, CDCl₃) | δ 8.42 (d, J = 2.6 Hz, 1H), 7.97–7.90 (m, J = 1.9 Hz, 2H), 7.79 (d, J = 0.8 Hz, 1H), 7.68 (t, J = 1.8 Hz, 1H), 6.54–6.49 (m, 1H), 1.36 (s, 18H) |

| ¹³C-NMR (101 MHz, CDCl₃) | δ 167.6, 150.7, 144.4, 131.0, 130.6, 127.5, 126.0, 109.3, 35.1, 31.5 |

| IR (neat, ν/cm⁻¹) | 1701 (C=O) |

| HRMS (ESI) m/z | calculated for C₁₈H₂₅N₂O [M + H]⁺, 285.1967; found, 285.1965 |

Analysis of Intermolecular Hydrogen Bonding Networks (e.g., N-H...N Hydrogen Bonds)

In the solid state, pyrazoles are known to form various aggregation patterns, including linear catemers and cyclic dimers, trimers, tetramers, and hexamers, primarily through N-H...N hydrogen bonds nih.gov. The formation of the hydrochloride salt introduces a protonated pyrazolium cation and a chloride anion, leading to the formation of strong N-H...Cl hydrogen bonds. These interactions are expected to be a dominant feature in the crystal packing of 3-tert-butyl-1H-pyrazole hydrochloride.

In a study of a pyrazolyl-substituted acetylacetone (B45752) hydrochloride, the chloride anion was found to be hydrogen-bonded to the protonated pyrazolyl moiety researchgate.netnih.govresearchgate.net. This N-H...Cl hydrogen bond is a classical and strong interaction that significantly influences the crystal structure. The bulky tert-butyl group in 3-tert-butyl-1H-pyrazole hydrochloride may sterically hinder some hydrogen bonding arrangements, potentially favoring simpler, linear chain motifs over more complex networks.

The presence and nature of these hydrogen bonds can be investigated using IR spectroscopy, where the N-H stretching frequency would show a significant shift to lower wavenumbers upon hydrogen bond formation.

Investigation of Tautomerism and Disorder in Crystal Structures

Tautomerism is a key characteristic of N-unsubstituted pyrazoles nih.govencyclopedia.pub. For a 3-substituted pyrazole (B372694) like 3-tert-butyl-1H-pyrazole, two tautomeric forms are possible: 3-tert-butyl-1H-pyrazole and 5-tert-butyl-1H-pyrazole. In solution, these tautomers can exist in equilibrium.

In the solid state, it is common for one tautomer to be favored, leading to an ordered crystal structure. However, in some cases, both tautomers can co-exist within the crystal lattice, leading to what is known as desmotropes nih.gov. This can result in crystallographic disorder, where the proton and the substituent appear to occupy multiple positions with partial occupancy. The presence of a bulky substituent like a tert-butyl group has been shown to favor dimeric crystal structures over tetrameric ones in some pyrazoles nih.gov.

For 3(5)-phenylpyrazoles, studies have shown that the 3-phenyl tautomer is generally more prevalent in the solid state fu-berlin.de. By analogy, it is plausible that the 3-tert-butyl tautomer would be the dominant form in the crystal structure of the free base. Upon protonation to form the hydrochloride salt, the tautomerism is "locked" by the proton on one of the nitrogen atoms. However, disorder could still arise from the random orientation of the pyrazolium cations within the crystal lattice. Solid-state NMR spectroscopy would be a powerful tool to investigate the presence of different tautomers or disordered structures in the solid state.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common choice for predicting the properties and reactivity of molecules like 3-tert-butyl-1H-pyrazole.

Prediction of Electronic Structure and Reactive Properties

DFT calculations would be employed to predict the electronic properties of 3-tert-butyl-1H-pyrazole. This involves optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, key electronic descriptors can be calculated.

A primary focus would be on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. For pyrazole (B372694) derivatives, the HOMO is typically distributed over the π-system of the ring, while the LUMO's location can vary based on substituents.

Other properties that would be predicted include ionization potential, electron affinity, and global reactivity descriptors like electronegativity and chemical hardness. These values would provide a comprehensive picture of the molecule's kinetic stability and potential behavior in chemical reactions.

Analysis of Electron Density Distribution (e.g., at C-4 Position of Pyrazole Ring)

The electron density distribution, also calculated via DFT, reveals how electrons are shared among the atoms in the molecule. This is often visualized using Molecular Electrostatic Potential (MEP) maps. These maps show regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For 3-tert-butyl-1H-pyrazole, an analysis would focus on the electron density of the pyrazole ring. The nitrogen atoms are typically electron-rich centers due to their lone pairs. The C-4 position is of particular interest in pyrazoles as it is often a site for electrophilic substitution. DFT calculations would quantify the charge distribution at the C-4 carbon, helping to predict its reactivity compared to other positions on the ring. The bulky tert-butyl group at the C-3 position would sterically and electronically influence this distribution.

Molecular Dynamics (MD) Simulations

MD simulations are a computational method for analyzing the physical movements of atoms and molecules. They provide insights into the time-dependent behavior and conformational flexibility of a compound.

Conformational Analysis and Dynamics

While the pyrazole ring itself is rigid, the tert-butyl group possesses rotational freedom around the C-C bond connecting it to the ring. MD simulations could be used to study the dynamics of this rotation and identify the most stable (lowest energy) conformations. The simulation would track the atomic positions over time, providing a trajectory that reveals the flexibility of the tert-butyl group and its potential interactions with the pyrazole ring or neighboring molecules. This information is valuable for understanding how the molecule might fit into a protein's active site or pack in a crystal lattice.

Quantum Chemical Calculations for Structural and Spectroscopic Insights

Quantum chemical calculations, including DFT, are instrumental in predicting and interpreting spectroscopic data. By calculating properties like vibrational frequencies and nuclear magnetic shielding tensors, a theoretical spectrum can be generated and compared with experimental data (e.g., from FT-IR and NMR spectroscopy). This comparison helps to confirm the molecule's structure and assign specific spectral peaks to the vibrations or chemical environments of particular atoms. For instance, calculations could precisely predict the 1H and 13C NMR chemical shifts for the C-4 proton and carbon, which are sensitive to the electronic environment within the pyrazole ring.

Computational Investigations of Reaction Mechanisms

Theoretical chemistry is a key tool for elucidating the step-by-step pathways of chemical reactions. For 3-tert-butyl-1H-pyrazole, computational studies could investigate various reactions, such as its synthesis or its participation in further chemical transformations. Researchers would model the reactants, products, and any postulated intermediates and transition states. By calculating the energies of these species, a reaction energy profile can be constructed. This profile reveals the activation energies for each step, allowing for the determination of the most likely reaction pathway and the rate-determining step. Such studies provide fundamental insights that are often difficult to obtain through experimental means alone.

Synthetic Utility As a Building Block for Complex Molecules

Synthesis of Novel Pyrazole (B372694) Derivatives

The inherent reactivity of the pyrazole nucleus in 3-tert-butyl-1H-pyrazole enables a wide range of chemical transformations, leading to the synthesis of novel derivatives with potential applications in medicinal chemistry and material science. These transformations often involve reactions at the nitrogen atoms or functionalization of the pyrazole ring itself.

The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily substituted to introduce a variety of functional groups. This N-substitution is a common strategy to modify the electronic and steric properties of the pyrazole core, thereby influencing its biological activity and physical characteristics.

One common approach to synthesizing N-substituted pyrazole derivatives involves the reaction of a pyrazole with an appropriate electrophile. For instance, the reaction of 3,5-disubstituted pyrazoles with 2-hydroxyethylhydrazine under solvent-free conditions provides a high-yield route to 2-(3,5-disubstituted-1H-pyrazol-1-yl)ethanol derivatives researchgate.net. This method is noted for its efficiency and the interesting intermolecular hydrogen bonding observed in the crystal structures of the products researchgate.net.

Another strategy involves the condensation of dicarbonyl compounds with substituted hydrazines. For example, the cyclocondensation of dicarbonyl esters with phenylhydrazine (B124118) is a key step in the synthesis of 1H-pyrazole-3-carboxylate derivatives acs.org. These carboxylates can be further modified to introduce various substituents on the nitrogen atom.

The following table summarizes representative examples of N-substituted pyrazole derivatives synthesized from pyrazole precursors.

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 2,2',6,6'-Tetramethyl-3,5-heptanedione | Hydrazine (B178648) monohydrate | 3,5-di-tert-Butyl-1H-pyrazole | 89 | researchgate.net |

| 2,4-Pentanedione | 2-Hydroxyethylhydrazine | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol | Not Specified | researchgate.net |

| Dicarbonyl ester | Phenyl hydrazine | 1H-pyrazole-3-carboxylate derivative | Not Specified | acs.org |

The integration of a 3-tert-butyl-1H-pyrazole moiety into oxadiazole rings results in hybrid molecules that may exhibit unique biological activities. The synthesis of such derivatives often involves the transformation of a pyrazole-containing precursor, such as a carbohydrazide (B1668358), into the oxadiazole ring.

A general route to 1,3,4-oxadiazole derivatives involves the cyclization of carbohydrazides. For example, a thieno[3,2-c]pyrazol-6-carbohydrazide can be reacted with various electrophilic reagents to form substituted oxadiazoles nih.gov. While not directly starting from 3-tert-butyl-1H-pyrazole, this methodology illustrates a common pathway that could be adapted.

Another approach involves the cyclodesulfurization of thiosemicarbazides using coupling reagents like TBTU to form 2-amino-1,3,4-oxadiazoles luxembourg-bio.com. The thiosemicarbazide intermediates are typically prepared from the reaction of hydrazides with isothiocyanates luxembourg-bio.com. This synthetic strategy could potentially be employed with a 3-tert-butyl-1H-pyrazole-carbohydrazide to generate the desired oxadiazole derivatives.

The following table provides an overview of synthetic methods for oxadiazole derivatives that could incorporate a pyrazole moiety.

| Precursor | Reagent(s) | Product Type | Reference |

| Thieno[3,2-c]pyrazol-6-carbohydrazide | Electrophilic reagents (e.g., DMF-DMA, triethylorthoformate) | Substituted oxadiazole | nih.gov |

| Thiosemicarbazides | TBTU, DIEA | 2-Amino-1,3,4-oxadiazoles | luxembourg-bio.com |

The introduction of a nitrile group onto the pyrazole ring provides a versatile synthetic handle for further functionalization. Pyrazole carbonitriles are valuable precursors for the synthesis of various heterocyclic compounds.

One method for the synthesis of pyrazole carbonitriles involves the reaction of a diketone with hydrazine monohydrate iucr.org. For example, 4-cyano-2,2,6,6-tetramethyl-3,5-heptanedione reacts with hydrazine monohydrate in methanol to yield 3,5-di-tert-butyl-1H-pyrazole-4-carbonitrile iucr.org. The starting diketone can be prepared from trimethylacetylacetonitrile and trimethylacetyl chloride iucr.org.

Another route to pyrazole carbonitriles involves the condensation of 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles with hydrazines nih.gov. This method yields 3-amino-1H-pyrazole-4-carbonitrile derivatives, which are useful precursors for the synthesis of pyrazolo[1,5-a]pyrimidines nih.gov.

The following table summarizes methods for the synthesis of pyrazole carbonitriles.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 4-Cyano-2,2,6,6-tetramethyl-3,5-heptanedione | Hydrazine monohydrate | 3,5-di-tert-butyl-1H-pyrazole-4-carbonitrile | 26.31 (crude) | iucr.org |

| 3-Amino-2-aroyl-4,4,4-trichloro-2-butenenitriles | Hydrazines | 3-Amino-1H-pyrazole-4-carbonitrile derivatives | Not Specified | nih.gov |

Aminopyrazoles and their sulfonamide derivatives are important classes of compounds in medicinal chemistry. The amino group can be introduced onto the pyrazole ring through various synthetic routes, and it can be further derivatized to form sulfonamides.

A straightforward method for preparing aminopyrazoles is the reaction of esters with nitriles in the presence of a strong base, followed by cyclization with hydrazine rsc.org. For instance, the reaction of an ester with a cyanomethylene compound using potassium tert-butoxide, followed by treatment with hydrazine hydrate (B1144303), affords 5-aminopyrazole derivatives rsc.org.

The synthesis of pyrazole-based benzenesulfonamides can be achieved through the sulfonamidation of aminopyrazoles. For example, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide was synthesized in good yield via a triethylamine-mediated reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride researchgate.netmdpi.com.

The following table presents examples of the synthesis of pyrazolyl amines and sulfonamides.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| Ester and Cyanomethylene | Potassium tert-butoxide, Hydrazine hydrate | 5-Aminopyrazole derivatives | 37-77 | rsc.org |

| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride, Triethylamine | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 88 | researchgate.netmdpi.com |

The incorporation of trifluoromethyl (CF3) groups or carboxyalkyl chains into the pyrazole scaffold can significantly alter the physicochemical properties of the resulting molecules, often leading to enhanced biological activity.

Trifluoromethylated pyrazoles can be synthesized through several methods. One approach involves the trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent under transition-metal-free conditions nih.gov. Another method is the condensation of arylhydrazines with ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate bibliomed.org.

A regiocontrolled synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles has been developed using trichloromethyl enones as starting materials nih.govacs.org. The regioselectivity of the reaction is dependent on the nature of the hydrazine used; arylhydrazine hydrochlorides lead to the 1,3-regioisomer, while the free hydrazine yields the 1,5-regioisomer nih.govacs.org.

The following table highlights synthetic routes to trifluoromethylated and carboxyalkylpyrazoles.

| Starting Material | Reagent(s) | Product Type | Yield (%) | Reference |

| α,β-Alkynic hydrazones | Hypervalent iodine reagent | 3-Trifluoromethylpyrazoles | Not Specified | nih.gov |

| (3,5-dichlorophenyl)hydrazine | (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate | Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 85 | bibliomed.org |

| Trichloromethyl enones | Arylhydrazine hydrochlorides | 1,3-Carboxyalkyl-1H-pyrazoles | 37-97 | nih.govacs.org |

| Trichloromethyl enones | Free arylhydrazines | 1,5-Carboxyalkyl-1H-pyrazoles | 52-83 | nih.govacs.org |

Pyrazole-hydrazone and imine derivatives are valuable intermediates in organic synthesis and often exhibit interesting biological properties. These compounds are typically synthesized through the condensation of an amino- or hydrazinopyrazole with a suitable carbonyl compound.

For instance, the ambient-temperature synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine, an N-pyrazolyl imine, was achieved in good yield through an uncatalyzed condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in the presence of magnesium sulfate proquest.comsemanticscholar.org.

Similarly, a solvent-free condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde, followed by reduction with sodium borohydride (B1222165), provides an efficient one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, proceeding through an N-(5-pyrazolyl)imine intermediate mdpi.com.

The following table provides examples of the synthesis of pyrazole-imine derivatives.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 2-Pyridinecarboxaldehyde, Magnesium sulfate | (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine | 81 | proquest.comsemanticscholar.org |

| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | p-Methoxybenzaldehyde, Sodium borohydride | 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Good | mdpi.com |

Formation of C-N Bonds in Derivatization

The 3-tert-butyl-1H-pyrazole core is a valuable starting material for the synthesis of more complex molecules through the formation of new carbon-nitrogen (C-N) bonds. This derivatization is crucial for developing novel compounds and is often achieved through reactions at the amino group of 5-amino-pyrazole derivatives. Key methods include reductive amination and sulfonamidation, which expand the molecular complexity and utility of the pyrazole scaffold.

One prominent method for C-N bond formation is the one-pot, two-step reductive amination. mdpi.com This process involves the reaction of an aminopyrazole with an aldehyde to form an intermediate imine, which is then reduced to the corresponding amine. For instance, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine can be reacted with p-methoxybenzaldehyde under solvent-free conditions at elevated temperatures. mdpi.com The resulting N-(5-pyrazolyl)imine intermediate is subsequently reduced, for example with sodium borohydride in methanol, to yield the N-heterocyclic amine. mdpi.com This approach is noted for its operational simplicity and short reaction times, as it does not require the isolation of the intermediate. mdpi.com

Another significant C-N bond-forming reaction is sulfonamidation. The reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine, leads to the formation of pyrazole-based benzenesulfonamides. researchgate.net This synthesis of pyrazole–sulfonamide hybrids highlights a classical and effective method for derivatization. researchgate.net

The utility of tert-butyl pyrazole amines in C-N bond formation is further demonstrated in coupling reactions. For example, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine can be coupled with 2-chloropyridine to form N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine, showcasing the pyrazole's role as a nucleophile in substitution reactions. orgsyn.org

These derivatization strategies underscore the importance of the 3-tert-butyl-pyrazole moiety as a versatile building block. The C-N bonds formed serve as critical linkages for constructing a wide array of more complex and functionally diverse molecules.

Table 1: Examples of C-N Bond Formation Reactions

| Starting Pyrazole | Reagent | Reaction Type | Product | Yield (%) |

|---|---|---|---|---|

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-Methoxybenzaldehyde, then NaBH₄ | Reductive Amination | 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | 88% mdpi.com |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride | Sulfonamidation | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 88% researchgate.net |

| 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | 2-Chloropyridine | Nucleophilic Aromatic Substitution | N-(1-tert-Butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine | 100% (uncorrected) orgsyn.org |

Application in the Construction of Diverse Heterocyclic Scaffolds

The 3-tert-butyl-1H-pyrazole framework is not only a target for derivatization but also a fundamental building block for the construction of more elaborate and diverse heterocyclic systems. mdpi.com The inherent chemical properties of the pyrazole ring allow it to be incorporated into larger, often fused, ring systems, leading to novel molecular architectures.

The synthetic utility of pyrazole derivatives is particularly evident in their use as precursors for other N-heterocycles. mdpi.com For example, N-(5-pyrazolyl)imine derivatives, which can be synthesized from aminopyrazoles, are recognized as key intermediates for preparing various N-heterocycles that may have biological relevance. mdpi.com This highlights a strategic approach where the pyrazole core is modified and then utilized in subsequent cyclization or annulation reactions to build new heterocyclic rings.

The versatility of the pyrazole ring is a recurring theme in synthetic chemistry. The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and widely used method for constructing the pyrazole ring itself, which can then be further modified. nih.govorganic-chemistry.org By choosing appropriately substituted precursors, such as those that would lead to a 3-tert-butyl substitution pattern, chemists can access specific pyrazole building blocks. These building blocks are then employed in more complex syntheses. For instance, pyrazole-4-carbaldehydes, synthesized via the Vilsmeier-Haack reaction of hydrazones, can be reacted with other heterocyclic amines to create fused systems like pyrazole-derived thiophene derivatives. nih.gov

The development of novel synthetic protocols continues to expand the utility of pyrazole scaffolds. Research into new methods for constructing C-N bonds and other transformations on the pyrazole ring directly facilitates its application in building diverse heterocyclic structures. mdpi.com The stability and specific reactivity of the tert-butyl-substituted pyrazole make it a reliable component in multi-step syntheses aimed at producing complex heterocyclic targets.

Table 2: Heterocyclic Scaffolds Incorporating a Pyrazole Core

| Pyrazole Precursor Type | Reaction Partner | Resulting Heterocyclic System |

|---|---|---|

| N-(5-Pyrazolyl)imine | (Internal Cyclization/Further Reaction) | Various N-Heterocycles mdpi.com |

| 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde | 2-Amino-thiophene-3-carbonitrile | Pyrazole-Thiophene Hybrids nih.gov |

| Substituted Pyrazole | (Annulation Reaction) | Thieno[2,3-c]pyrazoles nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-T-Butyl-1H-pyrazole HCl, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via condensation of 4,4-dimethyl-3-oxopentanenitrile with substituted hydrazines under reflux conditions. Optimization includes solvent selection (e.g., ethanol or THF), temperature control (80–100°C), and stoichiometric ratios of reagents. For example, tert-butyl substitution at the pyrazole C3 position requires careful pH adjustment to prevent byproduct formation . Characterization involves LC-MS and ¹H/¹³C NMR to confirm purity and regioselectivity .

Q. Which analytical techniques are critical for confirming the structural integrity of 3-T-Butyl-1H-pyrazole HCl?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 7.2–8.1 ppm for pyrazole protons) and ¹³C NMR (δ 150–160 ppm for tert-butyl carbons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 199.1) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. How is the solubility profile of 3-T-Butyl-1H-pyrazole HCl determined in pharmaceutical research?